molecular formula C25H33N5O2 B2538259 7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1015580-03-6

7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Katalognummer B2538259
CAS-Nummer: 1015580-03-6
Molekulargewicht: 435.572
InChI-Schlüssel: BOKHWNQMQCREDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Pyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory, antifungal, and enzyme inhibition activities, making them a versatile scaffold for drug development.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-aminopyrazoles with various esters or aldehydes. For instance, 7-alkylaminopyrazolo[1,5-a]pyrimidines were synthesized from 7-chloro precursors, which were prepared from 7-hydroxy analogues obtained via condensation reactions . Similarly, novel 7-aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized through a cyclocondensation reaction between pyrazolopyridinediamines and aldehydes or cyclic ketones . These methods highlight the versatility of the pyrazolo[1,5-a]pyrimidine core in generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a pyrazole moiety. Structural modifications, such as the introduction of various substituents at different positions on the core structure, have been shown to significantly affect the biological activity of these compounds. For example, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been studied to optimize the anti-inflammatory properties .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents attached to the core structure. The presence of amino groups, for instance, can facilitate further chemical modifications, such as alkylation, to produce compounds with varying chain lengths, which in turn can affect their biological activities . The ability to undergo cyclocondensation reactions also allows for the creation of novel derivatives with potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their structural features. These properties can influence the pharmacokinetic profile of the compounds, including their solubility, stability, and ability to cross biological membranes. For example, compound 34a, a 7-aminopyrazolo[1,5-a]pyrimidine urea derivative, was found to possess a favorable pharmacokinetic profile and demonstrated efficacy in a murine model, suggesting that the physical and chemical properties of these derivatives can be optimized for in vivo applications .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications and Biochemical Insights

Hyperuricemia and Neoplastic Diseases in Children

Allopurinol, a derivative of pyrazolo[3,4-d]pyrimidine, has been effectively used in the treatment and prevention of hyperuricemia in children with various neoplastic diseases. It has shown efficacy in reducing hyperuricemia and preventing uric acid nephropathy without significant toxicity, except for occasional mild skin rashes (Krakoff & Murphy, 1968).

Metabolic Studies

The metabolic disposition of allopurinol has been determined in mice, dogs, and human subjects, showing that it acts both as a substrate and an inhibitor of xanthine oxidase. Its conversion to alloxanthine, its major metabolite, indicates a complex interaction within the body's metabolic pathways (Elion, Kovensky, & Hitchings, 1966).

Treatment of Gout and Uric Acid Disorders

Research has highlighted allopurinol's success in universally lowering serum uric acid concentration and uric acid excretion to normal levels in subjects with primary and secondary gout and other disorders of uric acid metabolism. This emphasizes the compound's importance in managing gout, particularly in cases with azotemia, acute uric acid nephropathy, and uric acid urolithiasis (Ogryzlo et al., 1966).

Wirkmechanismus

While the specific mechanism of action for “7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine” is not available, similar compounds have shown various biological activities. For example, pyrazolines and their derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Zukünftige Richtungen

The future directions for research on “7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine” and similar compounds could include further exploration of their biological activities and potential applications in medicine, given the promising properties of related compounds .

Eigenschaften

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-18-15-25(29-13-11-28(12-14-29)20-7-5-4-6-8-20)30-24(26-18)17-21(27-30)19-9-10-22(31-2)23(16-19)32-3/h9-10,15-17,20H,4-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHWNQMQCREDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.